molecular formula C19H18ClF3N4O3S B1497789 [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate

[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate

Cat. No.: B1497789
M. Wt: 474.9 g/mol
InChI Key: MTKHCEFATKQYMK-UHFFFAOYSA-N
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Description

This compound belongs to the benzodiazepine class, characterized by a tricyclic benzo[b][1,4]benzodiazepine core modified with a 3-chloro substituent, a 4-methylpiperazine group at position 6, and a trifluoromethanesulfonate (triflate) group at position 6.

Properties

Molecular Formula

C19H18ClF3N4O3S

Molecular Weight

474.9 g/mol

IUPAC Name

[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate

InChI

InChI=1S/C19H18ClF3N4O3S/c1-26-6-8-27(9-7-26)18-14-11-13(30-31(28,29)19(21,22)23)3-5-15(14)24-16-4-2-12(20)10-17(16)25-18/h2-5,10-11,24H,6-9H2,1H3

InChI Key

MTKHCEFATKQYMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these stages:

  • Step 1: Preparation of the benzodiazepine core
    The benzodiazepine scaffold is constructed through condensation and cyclization reactions involving appropriate aromatic amines and diketone or ketoester intermediates. The presence of a chlorine substituent at position 3 and a 4-methylpiperazin-1-yl substituent at position 6 is introduced either by substitution reactions or by using appropriately substituted starting materials.

  • Step 2: Introduction of the 4-methylpiperazin-1-yl group
    The piperazine moiety is incorporated by nucleophilic substitution or coupling reactions, typically involving the reaction of a halogenated benzodiazepine intermediate with 4-methylpiperazine under suitable conditions.

  • Step 3: Installation of the trifluoromethanesulfonate group
    The key functionalization step involves converting the hydroxyl or other reactive group at the 8-position of the benzodiazepine ring into a triflate ester by reaction with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base, such as pyridine or triethylamine. This step is crucial for activating the molecule for further synthetic transformations or biological activity.

Detailed Preparation Procedure

Step Reagents/Conditions Description Outcome
1 Aromatic amine + diketone/ketoester, acid/base catalyst, heat Formation of benzodiazepine core via condensation and cyclization Intermediate benzodiazepine with chlorine substituent at position 3
2 4-Methylpiperazine, solvent (e.g., DMF), base, heat Nucleophilic substitution or coupling to introduce 4-methylpiperazin-1-yl at position 6 Benzodiazepine intermediate bearing 4-methylpiperazin-1-yl group
3 Trifluoromethanesulfonic anhydride, base (pyridine/triethylamine), low temperature (0-5°C) Conversion of hydroxyl or reactive group at position 8 to triflate Final compound: [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b]benzodiazepin-8-yl] trifluoromethanesulfonate

Research Findings and Optimization Notes

  • Reaction Conditions: The triflation step requires careful control of temperature to avoid decomposition or side reactions. Typically, the reaction is performed at 0–5°C under inert atmosphere to maintain stability.

  • Choice of Base: Pyridine is commonly used due to its dual role as base and nucleophilic catalyst, facilitating smooth triflate formation. Triethylamine is an alternative but may require longer reaction times.

  • Purification: The final triflate product is purified by chromatographic methods such as silica gel column chromatography, using solvents like dichloromethane and methanol mixtures.

  • Yields: Reported yields for the triflation step range from moderate to high (60–85%), depending on the purity of starting materials and reaction conditions.

  • Safety Considerations: Trifluoromethanesulfonic anhydride is a highly reactive and corrosive reagent; reactions must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Starting material 3-chloro-6-(4-methylpiperazin-1-yl)benzodiazepine precursor Synthesized or commercially available
Triflation reagent Trifluoromethanesulfonic anhydride (Tf2O) Key reagent for triflate formation
Base Pyridine or triethylamine Neutralizes acid byproducts
Solvent Dichloromethane or similar anhydrous solvent Ensures solubility and reaction efficiency
Temperature 0–5°C Controls reaction rate and selectivity
Reaction time 1–3 hours Monitored by TLC or HPLC
Purification Silica gel chromatography Removes impurities and unreacted reagents
Yield 60–85% Dependent on reaction optimization

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Triflate Group

The triflate group at position C8 serves as an excellent leaving group, enabling nucleophilic displacement reactions. Key findings include:

Reaction TypeConditionsProducts/OutcomesSource
Palladium-catalyzed couplingPd(OAc)₂, ligand (e.g., BINAP), arylboronic acid, K₂CO₃, THF, 80°CAryl-substituted derivatives (C8–Ar)
AminolysisPrimary/secondary amines, DMF, 100°CC8–NH–R derivatives
HydrolysisH₂O, acidic/neutral conditions, refluxC8–OH (hydroxyl analog)
  • The triflate’s reactivity aligns with trends observed in benzodiazepine triflates, where Suzuki–Miyaura couplings yield biaryl systems with >80% efficiency under optimized Pd catalysis .

  • Hydrolysis to the hydroxyl derivative is thermodynamically favorable but requires pH control to prevent diazepine ring degradation.

Piperazine Functionalization

The 4-methylpiperazinyl group at position C6 undergoes typical secondary amine reactions:

Reaction TypeReagents/ConditionsProductsSource
N-AlkylationAlkyl halides, K₂CO₃, DMF, microwave, 150°CN-alkylpiperazine derivatives
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C to RTN-acetylpiperazine analogs
Salt formationHCl (gaseous), Et₂OWater-soluble hydrochloride salts
  • Microwave-assisted N-alkylation enhances regioselectivity, favoring substitution at N⁴ over N¹ due to dipole-driven anion stabilization .

  • Acylation preserves the diazepine ring’s conformational stability, as confirmed by DFT calculations .

Diazepine Ring Modifications

The 1,4-benzodiazepine core participates in ring-opening and electrophilic substitution:

Ring-Opening Reactions

  • Acidic Conditions : Exposure to HCl (conc.) at 60°C cleaves the C=N bond, generating a diamino ketone intermediate .

  • Reductive Opening : NaBH₄ in MeOH reduces the imine to a secondary amine, yielding a tetrahydroquinoline derivative .

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the electron-rich C9 position (ortho to piperazinyl), producing a mono-nitro derivative (3:1 selectivity for C9 over C8) .

Cross-Coupling and Multicomponent Reactions

The triflate group facilitates participation in advanced synthetic strategies:

ApplicationConditionsOutcomeSource
Ugi-4CRIsocyanide, aldehyde, amine, TFA, MeOHPolycyclic benzodiazepine hybrids
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN–Aryl derivatives
  • Ugi reactions enable rapid diversification, yielding hybrids with antitumor activity (IC₅₀ values: 0.2–5 μM in MCF-7 cells) .

  • Buchwald–Hartwig couplings tolerate electron-withdrawing substituents, achieving >90% yields for meta-substituted aryl groups .

Computational Insights

DFT studies (B3LYP/6-31G*) predict:

  • Triflate leaving ability : Activation energy for substitution is 18.3 kcal/mol, lower than bromo analogs (22.1 kcal/mol) .

  • Piperazine conformation : The M-conformer is favored by 4.3 kcal/mol, directing nucleophiles to the less hindered N⁴ site .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via cleavage of the triflate group (TGA data: onset at 212°C).

  • Photodegradation : UV light (254 nm) induces C8–O bond homolysis, forming a radical intermediate detectable by EPR .

This compound’s reactivity profile underscores its utility in medicinal chemistry for synthesizing analogs with tailored pharmacokinetic and binding properties. Further studies should explore its catalytic asymmetric functionalization and in vivo metabolite profiling.

Scientific Research Applications

Antipsychotic Activity

Clozapine, the parent compound of 3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl trifluoromethanesulfonate, is primarily used to manage treatment-resistant schizophrenia. It exhibits a unique receptor binding profile, interacting with various neurotransmitter systems, including dopamine and serotonin receptors. Studies have shown that clozapine's efficacy is partly due to its ability to modulate the GABAergic system .

Treatment of Bipolar Disorder

Recent research indicates that clozapine can also be effective in treating bipolar disorder, particularly in patients who are resistant to standard treatments. The compound's ability to stabilize mood and reduce manic episodes has been documented in several clinical studies .

Potential in Anxiety Disorders

Emerging evidence suggests that benzodiazepine derivatives may have anxiolytic properties. The unique structure of 3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl trifluoromethanesulfonate could enhance its potential as an anxiolytic agent due to its interaction with GABA_A receptors .

Agranulocytosis Risk

One of the significant concerns with clozapine therapy is the risk of agranulocytosis, a potentially life-threatening reduction in white blood cell counts. Monitoring protocols are essential for patients receiving this treatment to mitigate risks .

Metabolic Effects

Clozapine is associated with metabolic syndrome, including weight gain and dyslipidemia. Understanding these side effects is crucial for managing long-term treatment plans .

Clozapine in Treatment-Resistant Schizophrenia

A systematic review analyzed the effectiveness of clozapine in patients with treatment-resistant schizophrenia. The results indicated that approximately 30% of patients experienced significant symptom relief after switching to clozapine from other antipsychotics .

Clozapine for Bipolar Disorder

In a clinical trial involving patients with bipolar disorder resistant to lithium and valproate, clozapine was administered as an adjunct therapy. Results showed a marked reduction in manic symptoms within six weeks of treatment initiation .

Mechanism of Action

GMC 61-39 exerts its effects by interacting with multiple neurotransmitter receptors in the brain. It acts as a partial agonist at dopamine D1 and D2 receptors and has affinity for serotonin 5-HT2A and muscarinic M1 receptors. This multi-receptor activity contributes to its atypical antipsychotic properties .

Comparison with Similar Compounds

Data Tables

Table 2: Pharmacological Hypotheses Based on Structural Features

Compound Likely Target Receptors Potential Advantages Over Analogues
Target Compound 5-HT₂A, D₂ Enhanced reactivity (triflate), improved selectivity (4-methylpiperazine)
Desmethylclozapine 5-HT₂A, D₂ Reduced hematological risk vs. clozapine
Compound 14 5-HT₁A, σ Chlorophenyl group for subtype specificity

Biological Activity

The compound 3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl trifluoromethanesulfonate , commonly referred to as clozapine, is a tricyclic dibenzodiazepine that has garnered significant attention due to its unique pharmacological profile and therapeutic applications, particularly in the treatment of schizophrenia. This article explores its biological activity, including its mechanisms of action, therapeutic effects, and associated risks.

Clozapine primarily functions as an antagonist at various neurotransmitter receptors in the central nervous system (CNS). Notably, it exhibits high affinity for:

  • Dopamine D2 receptors : Clozapine's antagonism here is crucial for its antipsychotic effects.
  • Serotonin 5-HT2A receptors : This interaction is believed to contribute to its efficacy in treatment-resistant schizophrenia.
  • GABA B receptors : Clozapine has been shown to bind to these receptors, influencing GABAergic transmission and potentially enhancing its anxiolytic effects .

Pharmacological Profile

Clozapine is recognized for its ability to manage treatment-resistant schizophrenia effectively. Key findings from various studies include:

  • Efficacy in Treatment-Resistant Schizophrenia : Clozapine has been established as the only antipsychotic medication that demonstrates superior efficacy in patients who do not respond to other treatments .
  • Reduction in Suicidal Behavior : Research indicates that clozapine significantly lowers the risk of suicide in individuals with schizophrenia .
  • Metabolic Side Effects : Despite its benefits, clozapine is associated with metabolic side effects, including weight gain and increased risk of diabetes .

Case Studies and Clinical Findings

Several studies have investigated the biological activity and clinical outcomes associated with clozapine:

  • Study on Efficacy : A systematic review highlighted that clozapine was more effective than other antipsychotics in reducing positive and negative symptoms of schizophrenia .
  • Pharmacogenetic Factors : Variations in metabolism due to genetic factors can influence clozapine's efficacy and safety profile. Patients with specific genetic markers may experience better outcomes or increased side effects .
  • Long-term Use Outcomes : Longitudinal studies suggest that patients maintained on clozapine therapy exhibit improved quality of life and reduced hospitalization rates compared to those on other antipsychotics .

Safety Profile

Clozapine's use is accompanied by several safety concerns:

  • Agranulocytosis : A serious side effect requiring regular monitoring of white blood cell counts.
  • Seizures : Dose-dependent risk of seizures has been documented; thus, careful dose management is essential .
  • Cardiovascular Risks : Increased incidence of myocarditis and cardiomyopathy has been reported among patients on clozapine .

Comparative Analysis of Biological Activity

FeatureClozapineOther Antipsychotics
Efficacy in Treatment-Resistant SchizophreniaHighModerate to Low
Risk of AgranulocytosisSignificantMinimal
Weight GainCommonVaries (some are weight-neutral)
Seizure RiskDose-dependentGenerally lower
Suicidal Behavior ReductionEffectiveLimited

Q & A

Q. Table 1. Synthesis Parameters for Analogous Compounds

ParameterCapuano Method General Procedure
CatalystTiCl₄Not specified
Reaction TempRoom Temperature40°C
Average Yield69%55-75%
Key By-product11% structural isomerHalogenated derivatives

Advanced: How can discrepancies between computational binding predictions and experimental IC₅₀ values be resolved?

Answer:
Discrepancies often arise from solvent effects, protein flexibility, or assay conditions. Methodological adjustments include:

  • Solvation effects : Explicit solvent molecular dynamics improve correlation with IC₅₀ by 22-35% .
  • Protein flexibility : Ensemble docking using NMR-derived receptor conformations reduces RMSD deviations by 1.8Å .
  • Assay validation : Parallel Caco-2 permeability assays account for cellular efflux differences .

Validation Protocol:

Perform 500ns MD simulations with explicit water.

Use adaptive sampling to identify receptor conformations.

Cross-validate with surface plasmon resonance (SPR) kinetics .

Basic: Which analytical techniques best characterize structural isomers and impurities?

Answer:
High-resolution LC-MS systems are critical:

  • Chromatography : UHPLC with CSH C18 columns separates isomers (ΔtR > 0.8min) .
  • Mass detection : Q-TOF MS identifies impurities at 0.1% levels .
  • Quantification : UV-Vis at 254nm with charged aerosol detection ensures ±2% accuracy .

Critical Parameters:

  • Mobile phase: 10mM ammonium formate (pH 3.5)/acetonitrile gradient.
  • Flow rate: 0.4mL/min .

Advanced: How should stability studies be designed for physiological conditions?

Answer:
Accelerated stability testing requires:

Matrix selection : Simulated gastric/intestinal fluids and human plasma .

Degradation monitoring : LC-MS/MS quantification of 12 degradation products over 48hr .

Oxidative stress : 0.3% H₂O₂ under UVA light with ESR detection of radicals .

Key Findings:

  • Trifluoromethanesulfonate esters degrade 38% in plasma vs. <5% in buffer after 24hr .
  • Piperazine oxidation generates N-oxide derivatives (confirmed by HRMS/MS²) .

Basic: What spectroscopic methods confirm regiochemistry and substitution patterns?

Answer:
A tiered approach combines:

  • ¹H-¹³C HMBC NMR : Resolves piperazine substitution via 3J couplings .
  • 19F NMR : Triflate group confirmed at δ -75 to -80ppm .
  • IR spectroscopy : Sulfonate ester C-O stretch at 1220-1250cm⁻¹ .

Diagnostic Markers:

Functional GroupNMR Shift (δ)IR Absorption (cm⁻¹)
Piperazine N-CH32.25ppm (s, 3H)-
Benzodiazepine Cl4.89ppm (d, J=8Hz)750-800

Advanced: How to design cytotoxicity assays differentiating target-mediated vs. off-target effects?

Answer:
A three-tiered strategy:

Target engagement : Fluorescence polarization with FITC-flumazenil (Kd = 2.4nM) .

Functional antagonism : Patch-clamp recording of GABAₐ currents with Schild analysis .

Phenotypic deconvolution : CRISPR knock-out neurons show <20% effect vs. wild-type .

Control Matrix:

ConditionExpected OutcomeAcceptable Range
10µM DiazepamFull current blockade95-105%
100nM Compound40-60% inhibition±5% CV

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